3-Amino-5-chloropyrazine-2-carboxylic acid
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Overview
Description
3-Amino-5-chloropyrazine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazine family. It is characterized by its white crystalline powder form, which is soluble in water and organic solvents. This compound has garnered significant attention due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It is hypothesized that the compound may disrupt targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (nad) and/or ethylene . These targets play crucial roles in cellular metabolism and plant growth, respectively.
Mode of Action
It is believed to interact with its targets, potentially disrupting the normal function of the biosynthesis pathways of NAD and/or ethylene . This disruption could lead to changes in cellular metabolism and plant growth.
Biochemical Pathways
The compound is thought to affect the biosynthesis pathways of NAD and/or ethylene . NAD is a coenzyme found in all living cells and is involved in redox reactions, carrying electrons from one reaction to another. Ethylene is a plant hormone that regulates growth and developmental processes.
Result of Action
Given its hypothesized targets, it could potentially alter cellular metabolism and plant growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropyrazine-2-carboxylic acid typically involves the chlorination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination, followed by bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination . This multi-step process ensures the efficient production of the target compound.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents. For instance, the elimination of hazardous POCl3 in favor of safer alternatives has been a significant improvement in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-chloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions typically yield amino-substituted pyrazines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted pyrazines, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Amino-5-chloropyrazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Derivatives of this compound exhibit antimicrobial, antifungal, and anti-mycobacterial activities.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- 2-Amino-5-chloropyrazine
- 5-Chloropyrazine-2-carboxylic acid
- 3,6-Dichloropyrazine-2-carbonitrile
Comparison: Compared to these similar compounds, 3-Amino-5-chloropyrazine-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino and carboxylic acid groups make it particularly versatile in forming derivatives with diverse applications in various fields.
Properties
IUPAC Name |
3-amino-5-chloropyrazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H2,7,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLXZTVOEMVHSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C(=O)O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697446 |
Source
|
Record name | 3-Amino-5-chloropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260663-68-0 |
Source
|
Record name | 3-Amino-5-chloropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-chloropyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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